molecular formula C24H31N B12925226 9-Undecylacridine CAS No. 69202-35-3

9-Undecylacridine

Cat. No.: B12925226
CAS No.: 69202-35-3
M. Wt: 333.5 g/mol
InChI Key: LKNWMMQOBWISMK-UHFFFAOYSA-N
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Description

9-Undecylacridine is a chemical compound belonging to the acridine family, characterized by an acridine core with an undecyl chain attached at the 9th position. Acridines are known for their planar structure and aromaticity, which contribute to their diverse chemical and biological properties.

Preparation Methods

9-Undecylacridine can be synthesized through Bernthsen’s reaction, which involves the condensation of a diphenylamine derivative with a carboxylic acid in the presence of zinc chloride. The reaction typically requires heating and produces the acridine core structure. For this compound, an undecyl chain is introduced at the 9th position of the acridine ring .

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

9-Undecylacridine undergoes various chemical reactions, including:

    Oxidation: The acridine core can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of acridone derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydroacridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the acridine ring.

Scientific Research Applications

9-Undecylacridine has been utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 9-Undecylacridine is primarily related to its ability to interact with various molecular targets through π-π stacking interactions, hydrophobic interactions, and anion exchange. These interactions are facilitated by the planar structure of the acridine core and the hydrophobic undecyl chain. In chromatography, these interactions contribute to the compound’s effectiveness in separating different analytes .

Comparison with Similar Compounds

9-Undecylacridine can be compared with other acridine derivatives, such as 9-methylacridine and 9-phenylacridine. While all these compounds share the acridine core, the different substituents at the 9th position impart unique properties:

These comparisons highlight the uniqueness of this compound, particularly its long undecyl chain, which enhances its hydrophobic interactions and makes it suitable for specific applications in chromatography and material science .

Properties

CAS No.

69202-35-3

Molecular Formula

C24H31N

Molecular Weight

333.5 g/mol

IUPAC Name

9-undecylacridine

InChI

InChI=1S/C24H31N/c1-2-3-4-5-6-7-8-9-10-15-20-21-16-11-13-18-23(21)25-24-19-14-12-17-22(20)24/h11-14,16-19H,2-10,15H2,1H3

InChI Key

LKNWMMQOBWISMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=C2C=CC=CC2=NC3=CC=CC=C31

Origin of Product

United States

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